N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(2-Methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its molecular formula is C21H20N4O3, with a molecular weight of 376.41 g/mol (inferred from analogs in ). The compound features:
- A 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.
- A 2-methoxyphenyl substituent at the carboxamide position.
This scaffold is synthesized via hydrolysis of ester intermediates (e.g., compounds 17, 18 in ) followed by condensation with substituted anilines using 1,10-carbonyldiimidazole (CDI) . The 2-methoxy group on the phenyl ring is hypothesized to enhance solubility and target binding via hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-7-6-10-24-17(12)22-18-13(20(24)26)11-15(23(18)2)19(25)21-14-8-4-5-9-16(14)27-3/h4-11H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIAMUSLNUEEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
1. Anticancer Activity
Pyrido[2,3-d]pyrimidines have been extensively studied for their anticancer properties. Several derivatives have shown significant inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) .
- Case Studies : In vitro studies demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit cytotoxicity against various cancer cell lines including breast and lung cancer cells. For example, a study indicated that certain derivatives could reduce cell viability by up to 70% at micromolar concentrations .
2. Antimicrobial Activity
Recent research has also highlighted the antimicrobial properties of this compound class:
- Spectrum of Activity : Pyrido[2,3-d]pyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models:
- Mechanism : The compound exhibits the ability to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Pharmacokinetic Profile
The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. Studies show that after oral administration in animal models:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
A study evaluated the anticancer properties of related compounds using the A549 human lung adenocarcinoma model. The compounds were tested at a concentration of 100 µM for 24 hours, with cell viability measured using the MTT assay.
Results:
- Compounds exhibited structure-dependent anticancer activity.
- Certain derivatives reduced cell viability to as low as 66%.
Table 1: Cytotoxicity Results Against A549 Cells
| Compound ID | Viability (%) | Remarks |
|---|---|---|
| Compound 15 | 66 | Potent activity |
| Compound 14 | 75 | Moderate activity |
| Control (Cisplatin) | 50 | Standard chemotherapy |
Antimicrobial Activity
The structure of N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suggests potential antimicrobial properties. Research into similar pyrrolo[2,3-d]pyrimidines indicates their ability to inhibit the growth of pathogens like Plasmodium falciparum, responsible for malaria.
Antiviral Applications
Recent investigations have also focused on the antiviral potential of this compound against SARS-CoV-2. A set of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit viral replication.
Findings
Most designed compounds exhibited potent antiviral activity. For example:
- Compound 29 showed an EC50 value of and inhibited viral growth by over at concentrations of and .
Table 3: Antiviral Activity Data
| Compound ID | EC50 (µM) | Viral Inhibition (%) |
|---|---|---|
| Compound 29 | 0.0519 | 94.10 |
| Control | - | - |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
Demethylation of Methoxyphenyl Substituent
The 2-methoxyphenyl group undergoes demethylation under strong acidic conditions, forming a phenolic hydroxyl group. This modification enhances hydrogen-bonding capacity for biological targeting.
| Reaction Conditions | Reagents | Product | Key Observations | References |
|---|---|---|---|---|
| HBr/AcOH, 120°C, 12h | 48% HBr in acetic acid | N-(2-hydroxyphenyl)-derivative | HPLC purity >95%; phenolic OH confirmed by broad IR peak (3200–3500 cm⁻¹) |
Electrophilic Aromatic Substitution
The electron-rich pyrrolo-pyrimidine core participates in electrophilic substitution. Nitration and sulfonation occur preferentially at the 5-position of the pyrimidine ring due to activation by adjacent electron-donating groups.
Alkylation and Acylation Reactions
The methyl groups and secondary amines serve as nucleophilic sites for alkylation or acylation, enabling structural diversification.
Oxidation and Reduction Reactions
The 4-oxo group participates in redox chemistry. Controlled oxidation modifies the dihydropyrido ring, while reduction alters the carbonyl’s electronic environment.
Cyclization and Ring Expansion
Under specific conditions, the compound undergoes cyclization to form tricyclic derivatives, leveraging its fused ring system.
Key Reactivity Trends:
-
Nucleophilic Sites : Carboxamide nitrogen, pyrrolo NH, and methyl groups.
-
Electrophilic Sites : C-5 of pyrimidine, C-7 of pyrrolo ring.
-
Steric Effects : 1,9-Dimethyl groups hinder reactivity at proximal positions.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The target compound belongs to a class of N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (). Key analogs include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Analogs with alkyl/aryl substituents (e.g., ethyl, dimethylphenyl) exhibit logP values ~3.5–3.6, indicating moderate lipophilicity suitable for membrane permeability . The 2-methoxyphenyl group in the target compound may slightly reduce logP compared to ethylphenyl analogs due to the polar methoxy group.
- Hydrogen-Bonding Capacity: The 2-methoxy group increases hydrogen-bond acceptors (5 vs.
- Stereochemistry : All analogs are achiral , simplifying synthesis and reducing metabolic complexity .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, including cyclocondensation, alkylation, and carboxamide formation. For example, a general procedure for related pyridopyrrolopyrimidine carboxamides involves:
- Step 1 : Formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core via cyclization of substituted precursors under reflux conditions (e.g., acetic acid or DMF).
- Step 2 : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Methylation at the 1- and 9-positions using methyl iodide or dimethyl sulfate in basic media.
Intermediates are characterized by H/C NMR (e.g., DMSO-d solvent, δ 2.35 ppm for CH groups), mass spectrometry (e.g., CI-MS for molecular ion confirmation), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Basic: How is the structural identity and purity of the compound validated?
- Nuclear Magnetic Resonance (NMR) : H NMR detects aromatic protons (δ 6.88–8.82 ppm) and methyl groups (δ 2.35–3.78 ppm). C NMR confirms carbonyl (δ ~160–170 ppm) and heterocyclic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO with [M+H] at m/z 404.4186) .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C: 60.70% vs. found 60.66%) .
- HPLC Purity : >99% purity confirmed via reverse-phase chromatography .
Advanced: How can synthetic yield be optimized in multi-step protocols?
Yield optimization requires:
- Reaction Stoichiometry : Excess reagents (e.g., 1.5–2.0 eq. of alkylating agents) to drive reactions to completion.
- Temperature Control : Reflux in polar aprotic solvents (DMF, DMSO) for cyclization steps.
- Catalysis : Use of Lewis acids (e.g., ZnCl) or Pd catalysts for coupling reactions.
- Workup Strategies : Precipitation or column chromatography for intermediate purification.
For example, yields improved from 38% to 59% by adjusting reaction times and solvent polarity .
Advanced: How are contradictions in spectral data resolved during characterization?
Discrepancies between theoretical and observed spectral data (e.g., unexpected splitting in NMR or m/z deviations) are addressed by:
- 2D NMR Techniques : COSY and HSQC to assign overlapping proton and carbon signals.
- Isotopic Labeling : Confirm functional group assignments (e.g., N labeling for amide protons).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Advanced: What in vitro assays are suitable for evaluating biological activity?
- MTT/Proliferation Assays : Test cytotoxicity in cancer cell lines (e.g., MIA PaCa-2, AsPC-1) with IC determination .
- Kinase Inhibition Assays : Measure CDK9 inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) .
- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide DNA labeling .
Advanced: How are molecular docking studies designed to predict target interactions?
- Protein Preparation : Retrieve CDK9 structure (PDB: 4BCF), remove water molecules, and add hydrogens.
- Ligand Preparation : Optimize compound geometry using DFT (B3LYP/6-31G*).
- Docking Software : AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket.
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors .
Advanced: What formulation strategies improve solubility for in vivo studies?
- Co-Solvent Systems : Use 10% DMSO + 40% PEG-300 + 50% saline for intravenous administration.
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for enhanced bioavailability.
- pH Adjustment : Solubilize in citrate buffer (pH 4.5) for oral dosing .
Advanced: How can analogs be designed to improve pharmacological properties?
- Core Modifications : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance binding affinity .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups.
- Heterocycle Fusion : Introduce fused pyrimidine or thieno rings to improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
